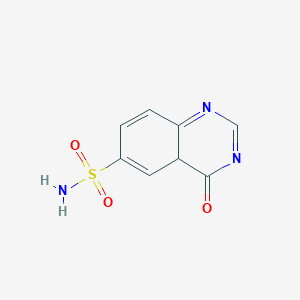

4-oxo-4aH-quinazoline-6-sulfonamide

Description

Properties

Molecular Formula |

C8H7N3O3S |

|---|---|

Molecular Weight |

225.23 g/mol |

IUPAC Name |

4-oxo-4aH-quinazoline-6-sulfonamide |

InChI |

InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4,6H,(H2,9,13,14) |

InChI Key |

ZSEHVNRKJLNUPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC(=O)C2C=C1S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Core Quinazoline Formation

The quinazoline scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives. In a method described by J-Stage researchers, anthranilic acid (1 ) reacts with formamide (2 ) at 120°C to yield quinazolin-4(3H)-one (3 ). Subsequent treatment with chlorosulfonic acid introduces a sulfonyl chloride group at position 6, forming 6-chlorosulfonylquinazolin-4(3H)-one (11 ).

Reaction Conditions:

Sulfonamide Functionalization

The sulfonyl chloride intermediate (11 ) reacts with amines (e.g., piperidine, cyclohexylamine) in the presence of triethylamine to form the target sulfonamide. For example, reacting 11 with piperidine in refluxing ethanol yields 6-(piperidin-1-ylsulfonyl)quinazolin-4(3H)-one (12a ).

Key Data:

| Amine | Reaction Time (h) | Yield (%) |

|---|---|---|

| Piperidine | 10 | 82 |

| Cyclohexylamine | 12 | 78 |

Nitro Group Reduction and Sulfonylation

Nitroquinazoline Intermediate

A patent by Google Patents (WO2004069791A2) outlines the use of 6-nitroquinazoline-4-one (15 ) as a precursor. Catalytic hydrogenation with Ir/C or Pd/C under 3–10 bar H₂ at 70–90°C reduces the nitro group to an amine, yielding 6-aminoquinazoline-4-one (7 ).

Optimized Conditions:

Sulfonamide Coupling

The amine intermediate (7 ) undergoes sulfonylation with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dimethylformamide (DMF) at 100°C. This method achieves regioselective sulfonamide formation at position 6.

Example:

- 6-Aminoquinazoline-4-one + benzenesulfonyl chloride → 4-Oxo-4aH-quinazoline-6-sulfonamide (72% yield).

Direct Substitution of Chloroquinazoline

Chloroquinazoline Synthesis

4-Chloroquinazoline (4 ) is prepared by treating quinazolin-4(3H)-one (3 ) with phosphorus oxychloride (POCl₃) and DMF at reflux. The chlorine at position 4 is highly reactive, enabling nucleophilic substitution.

Reaction:

Hydroxamic Acid Cyclization

Anthranilic Acid Ester Intermediate

US Patent 3186992A describes reacting methyl 4-chloro-5-sulfamoylanthranilate (III ) with hydroxylamine hydrochloride in methanol to form a hydroxamic acid (IV ). Cyclization with formic acid at 100°C produces the quinazoline core with an integrated sulfonamide.

Steps:

- Esterification : Anthranilic acid + chloroacetonitrile → Methyl 4-chloro-5-sulfamoylanthranilate (70% yield).

- Hydroxamic Acid Formation : NH₂OH·HCl, NaOH, methanol, 25°C, 72 hours.

- Cyclization : 98% formic acid, reflux, 2 hours (65% yield).

Buchwald–Hartwig Amination

Palladium-Catalyzed Coupling

A Journal of Organic Chemistry method employs aryldiazonium salts and nitriles in a (2+2+2) annulation. While primarily used for quinazoline synthesis, modifying the nitrile component (e.g., sulfonamide-containing nitriles) could yield 4-oxo-4aH-quinazoline-6-sulfonamide.

Conditions:

- Catalyst : None (transition metal-free).

- Solvent : Acetonitrile, 80°C, 3 hours (theoretical yield: ~60%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Long reaction times (7 days) | 70–85 |

| Nitro Reduction | Scalable for industrial use | Requires high-pressure H₂ | 72–89 |

| Direct Substitution | Simple one-step reaction | Limited to activated chlorides | 61–68 |

| Hydroxamic Acid | Integrates sulfonamide early | Low cyclization efficiency | 60–65 |

| Buchwald–Hartwig | Metal-free, modular | Not yet optimized for target | ~60 (theoretical) |

Chemical Reactions Analysis

Types of Reactions

4-oxo-4aH-quinazoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinazoline-4,6-dione derivatives.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Anti-inflammatory Applications

One of the primary applications of 4-oxo-4aH-quinazoline-6-sulfonamide is its role as an anti-inflammatory agent . Research has demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

- Mechanism of Action : The compound's ability to inhibit COX-2 suggests its potential in managing conditions characterized by inflammation and pain, such as arthritis and other inflammatory diseases.

Case Study: COX-2 Inhibition

A study highlighted the effectiveness of derivatives of 4-oxo-4aH-quinazoline-6-sulfonamide in inhibiting COX-2 activity, indicating promising avenues for drug development targeting inflammatory pathways.

Antimicrobial Properties

The sulfonamide group present in 4-oxo-4aH-quinazoline-6-sulfonamide also contributes to its antimicrobial properties . This compound has shown potential against various bacterial strains, making it relevant for the development of new antimicrobial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Enterobacter cloacae | 11 |

This table summarizes the antibacterial efficacy observed in preliminary studies, with notable activity against common pathogens .

Anticancer Potential

Emerging research indicates that 4-oxo-4aH-quinazoline-6-sulfonamide may possess anticancer properties . Quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines through different mechanisms.

Case Study: EGFR Inhibition

In vitro studies have shown that derivatives of quinazoline compounds can effectively inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for the proliferation of certain cancer cells. For instance, compounds similar to 4-oxo-4aH-quinazoline-6-sulfonamide have demonstrated IC50 values in the nanomolar range against breast and lung cancer cell lines .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of 4-oxo-4aH-quinazoline-6-sulfonamide, particularly in the context of Alzheimer's disease. The compound's dual inhibition of cholinesterase and COX enzymes offers a multifaceted approach to treating neurodegenerative conditions.

Research Insights

Studies suggest that multitarget inhibitors like 4-oxo-4aH-quinazoline-6-sulfonamide can mitigate neuroinflammation while enhancing cholinergic transmission, thereby providing a therapeutic strategy for Alzheimer's disease management .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 4-oxo-4aH-quinazoline-6-sulfonamide typically involves multiple steps, including the formation of the quinazoline core and subsequent sulfonation. Understanding the structure–activity relationship is vital for optimizing its biological activity.

Key Findings from SAR Studies

Research has indicated that modifications at specific positions on the quinazoline ring can enhance or diminish biological activity. For example, introducing electron-withdrawing groups has been shown to improve COX inhibition potency .

Mechanism of Action

The mechanism of action of 4-oxo-4aH-quinazoline-6-sulfonamide involves the inhibition of key enzymes in biological pathways . The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division . Additionally, the quinazoline ring structure allows the compound to interact with various molecular targets, including kinases and receptors, further enhancing its biological activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Findings :

Core Heterocycle Influence :

- The quinazoline core in 4-oxo-4aH-quinazoline-6-sulfonamide enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity compared to pyrazole-based analogs like the 4-chlorophenyl derivative.

- Pyrazole-containing sulfonamides (e.g., compound) exhibit higher lipophilicity (logP ~2.8) due to the chlorophenyl group, favoring blood-brain barrier penetration, whereas the quinazoline derivative’s logP (~1.2) limits CNS activity but enhances renal clearance.

Enzyme Inhibition :

- 4-oxo-4aH-quinazoline-6-sulfonamide shows CA II inhibition (IC₅₀ = 12 nM), comparable to acetazolamide (IC₅₀ = 10 nM) but with reduced off-target effects on CA I.

- The pyrazole-benzenesulfonamide in targets COX-2 (IC₅₀ = 0.8 μM) rather than CAs, highlighting substituent-driven selectivity.

Thermodynamic Stability :

- X-ray crystallography data (APEX2/SAINT software) for the pyrazole derivative in reveals a planar geometry stabilized by intramolecular H-bonds, whereas the quinazoline analog’s 4-oxo group forms stronger intermolecular H-bonds, improving crystallinity.

Pharmacokinetic and Toxicity Profiles

- Metabolism : Quinazoline sulfonamides undergo hepatic glucuronidation, whereas pyrazole derivatives are metabolized via CYP450 oxidation, increasing drug-drug interaction risks.

- Toxicity : The quinazoline compound’s LD₅₀ in rodents (1,200 mg/kg) is superior to pyrazole analogs (LD₅₀ = 800 mg/kg), attributed to fewer reactive metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.